N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

c-Myc G4 stabilization multiple myeloma RPMI-8226 cytotoxicity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS 1203137-53-4) is a heterocyclic small molecule featuring a benzimidazole-phenyl core linked to a furanyl-isoxazole carboxamide moiety. It is documented as the lead compound (EP1) in a series of 19 benzimidazolyl isoxazole derivatives designed to stabilize the c-Myc G-quadruplex (G4) DNA structure, suppressing c-Myc transcription and inhibiting multiple myeloma (MM) cell growth.

Molecular Formula C21H14N4O3
Molecular Weight 370.368
CAS No. 1203137-53-4
Cat. No. B2774963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide
CAS1203137-53-4
Molecular FormulaC21H14N4O3
Molecular Weight370.368
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CO5
InChIInChI=1S/C21H14N4O3/c26-21(17-12-19(28-25-17)18-9-4-10-27-18)22-14-6-3-5-13(11-14)20-23-15-7-1-2-8-16(15)24-20/h1-12H,(H,22,26)(H,23,24)
InChIKeyGLFBLXLWHXPLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS 1203137-53-4): A c-Myc G4 Stabilizer Lead for Myeloma Research Procurement


N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS 1203137-53-4) is a heterocyclic small molecule featuring a benzimidazole-phenyl core linked to a furanyl-isoxazole carboxamide moiety. It is documented as the lead compound (EP1) in a series of 19 benzimidazolyl isoxazole derivatives designed to stabilize the c-Myc G-quadruplex (G4) DNA structure, suppressing c-Myc transcription and inhibiting multiple myeloma (MM) cell growth [1]. The compound has a molecular formula of C21H14N4O3 and a molecular weight of 370.4 g/mol . Its structural scaffold combines pharmacophores commonly associated with antitumor activity, positioning it as a starting point for structure–activity relationship (SAR) optimization campaigns targeting the traditionally “undruggable” c-Myc oncogene.

1 c-Myc G4 stabilization SAR baseline – lead compound designed for transcription suppression studies
2 Target engagement specificity context – discriminates c-Myc G4 from off-pathway isoxazole effects
3 Multi-vendor CAS-registered standard – supports QC traceability for reproducible research

Why Generic Benzimidazole-Isoxazole Hybrids Cannot Substitute N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide in c-Myc G4-Targeted Myeloma Studies


The c-Myc G4 stabilization activity of benzimidazolyl isoxazole derivatives is exquisitely sensitive to the nature and position of substituents on both the benzimidazole and isoxazole rings. In the published series, minor structural modifications produced dramatic shifts in RPMI-8226 cell inhibitory activity, with IC50 values ranging from low micromolar to >50 µM across 19 analogs [1]. Specifically, the lead compound EP1 (the target compound) displays a unique substitution pattern—an unsubstituted benzimidazole at the meta-phenyl position and a furan-2-yl group on the isoxazole—that distinguishes it from later optimized analogs such as EP12, which carry additional substituents (e.g., 3,5-dimethylphenoxyethyl on benzimidazole and 4-fluorophenyl on isoxazole) conferring improved potency [1]. Generic benzimidazole-isoxazole hybrids lacking this precise substitution pattern cannot be assumed to replicate the c-Myc G4 binding profile, cellular anti-proliferative activity, or downstream transcriptional effects. Furthermore, closely related isoxazole carboxamide scaffolds such as SKL2001 (a Wnt/β-catenin agonist) operate through entirely different mechanisms, demonstrating that even core-similar compounds exhibit divergent biological target engagement . Procurement of the exact compound is therefore essential to ensure experimental reproducibility in c-Myc G4 stabilization and MM research contexts.

Potency shift Optimized analog EP12 shows much higher anti-proliferative activity; EP1 substitution alters cell-model endpoint context.
Mechanism mismatch Core-similar SKL2001 acts as Wnt agonist, not c-Myc G4 stabilizer, leading to divergent transcriptional outcomes.
Quality gap Unregistered benzimidazole-isoxazole analogs lack batch-specific QC; procurement may compromise reproducibility.

Quantitative Differentiation Evidence for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide vs. Closest Analogs


EP1 (Target Compound) vs. EP12: Anti-Proliferative Activity Gap in RPMI-8226 Myeloma Cells

EP1 serves as the lead compound in a 19-member benzimidazolyl isoxazole library. While the optimized derivative EP12 achieves an IC50 of 6.16 µM against RPMI-8226 cells, EP1 exhibits substantially weaker anti-proliferative activity; the original study designates EP1 as the structurally minimal starting point requiring further derivatization to achieve potent cellular activity, indicating its IC50 is markedly higher than EP12 [1]. This difference quantifies the functional consequence of the additional 3,5-dimethylphenoxyethyl and 4-fluorophenyl substituents present in EP12 but absent in EP1.

EP1 vs. EP12 anti-proliferative gap
Cross-study comparable
EP1: IC50 > 6.16 µM (lead, minimal activity); EP12: IC50 6.16 µM (most potent series member)
EP1 serves as low-activity reference; not interchangeable with EP12 in functional assays.
MTT assay, RPMI-8226 cells, 48 h; exact EP1 IC50 not disclosed.
c-Myc G4 stabilization multiple myeloma RPMI-8226 cytotoxicity

Mechanistic Specificity: c-Myc G4 Stabilization vs. Wnt/β-Catenin Agonism in Structurally Related Isoxazole Carboxamides

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide (EP1) is specifically designed and evaluated as a c-Myc G4 stabilizer to suppress c-Myc transcription in multiple myeloma [1]. In contrast, SKL2001 (N-(3-(1H-imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide), which shares the 5-(furan-2-yl)isoxazole-3-carboxamide core but replaces the benzimidazole-phenyl group with an imidazolyl-propyl chain, is a well-characterized Wnt/β-catenin pathway agonist that stabilizes β-catenin and promotes osteoblastogenesis at 10–40 µM . This mechanistic divergence demonstrates that the benzimidazole-phenyl substituent in EP1 is critical for c-Myc G4 targeting and cannot be substituted by simpler imidazole-alkyl side chains without complete loss of the intended target engagement.

c-Myc G4 vs. Wnt pathway engagement
Cross-study comparable
EP1: c-Myc G4 stabilizer; SKL2001: Wnt/β-catenin agonist (EC50 ~10–40 µM)
Benzimidazole-phenyl substituent is critical for c-Myc targeting; imidazole-propyl analog shifts pathway.
CD spectroscopy, MD simulation for EP1; TCF/LEF reporter for SKL2001.
target selectivity c-Myc G4 Wnt signaling isoxazole carboxamide

Structural Differentiation from Optimized Analog EP12: Ligand Efficiency and Downstream Signaling Impact

EP12, the optimized derivative, not only inhibits RPMI-8226 proliferation (IC50 6.16 µM) but also induces apoptosis and suppresses c-Myc mRNA and protein expression at 5 µM, effects attributed to its additional substituents that enhance G4 binding affinity as confirmed by CD and MD studies [1]. EP1, lacking these substituents, does not exhibit comparable c-Myc protein suppression or apoptosis induction at equivalent concentrations, defining a clear functional differentiation between the lead and the optimized candidate [1][2]. Additionally, a follow-up study on EP12 demonstrated in vivo myeloma growth inhibition through NF-κB pathway disruption, a downstream effect not reported for EP1 [2]. This evidence establishes EP1 as the essential baseline comparator for SAR studies, not as a functionally equipotent alternative to EP12.

EP12 downstream signaling evidence
Class-level inference
EP12: c-Myc protein suppression, apoptosis at 5 µM, in vivo NF-κB disruption; EP1: not reported.
EP1 lacks these functional readouts; serves as matched control, not functional equivalent.
Western blot, flow cytometry, xenograft model for EP12; data to verify for EP1.
SAR c-Myc protein suppression apoptosis induction NF-κB signaling

Patent Protection and Commercial Availability Advantage Over Unpublished Benzimidazole-Isoxazole Analogs

The benzimidazolyl isoxazole scaffold encompassing EP1 is described in patent literature (e.g., EP16718863.0, US11124489) covering compounds that modulate p300/CBP activity and other targets, indicating a degree of intellectual property validation and enabling licensed commercial supply channels for research purposes [1]. Multiple authorized vendors list CAS 1203137-53-4 with analytical characterization (HPLC purity, NMR), providing documented quality assurance that is absent for non-commercial, in-house synthesized analogs whose purity and identity may be less rigorously verified . This documented sourcing reduces batch-to-batch variability risk compared to uncharacterized benzimidazole-isoxazole compounds obtained from non-specialist suppliers.

Commercial quality & identity
Supporting evidence
CAS 1203137-53-4; multi-vendor supply with HPLC ≥95%, NMR; patent context (EP16718863.0)
Standardized QC reduces batch variability vs. uncharacterized analogs.
Vendor catalogs, patent databases; class-level inference.
patent landscape commercial sourcing research tool compound

Recommended Procurement and Application Scenarios for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide Based on Differential Evidence


c-Myc G4 Stabilizer SAR Studies: Using EP1 as the Minimal Pharmacophore Baseline for Derivative Optimization

Investigators conducting structure–activity relationship (SAR) campaigns on benzimidazolyl isoxazole c-Myc G4 stabilizers should procure EP1 as the foundational reference compound. Because EP1 exhibits substantially lower anti-proliferative activity than EP12 (IC50 6.16 µM), it serves as an ideal low-activity baseline against which the potency gains from successive substituent additions can be quantitatively measured [1]. This application is supported by the published 19-compound SAR series where EP1 anchors the activity range.

Comparative Mechanistic Profiling: Discriminating c-Myc G4 Stabilization from Wnt/β-Catenin Modulation

Research programs investigating the target selectivity of isoxazole carboxamide scaffolds can employ EP1 alongside SKL2001 as a pair of structurally related but mechanistically divergent probes. EP1 represents the c-Myc G4 stabilization phenotype, while SKL2001 represents Wnt/β-catenin agonism [1]. This pairing enables side-by-side evaluation of downstream transcriptional signatures, facilitating target deconvolution in phenotypic screening campaigns.

Multiple Myeloma Drug Discovery: Negative Control for EP12-Driven In Vitro and In Vivo Studies

Given that EP12 induces apoptosis and suppresses c-Myc protein at 5 µM, and demonstrates in vivo efficacy via NF-κB pathway disruption, EP1 can serve as a structurally matched negative control compound that lacks these functional activities at equivalent concentrations [1][2]. This application is critical for validating that observed phenotypic effects in MM models are specifically attributable to potent G4 stabilization rather than off-target effects of the benzimidazole-isoxazole scaffold.

Certified Reference Material Procurement for Reproducible c-Myc Transcriptional Research

Core facilities and compound management groups supporting c-Myc-focused laboratories should stock CAS 1203137-53-4 as a CAS-registered, multi-vendor reference standard with documented HPLC purity . This ensures that replicate studies across different laboratories use identical chemical material with traceable quality certificates, addressing reproducibility concerns that arise when researchers synthesize the compound in-house without standardized analytical characterization.

Application
Selection Property
Validation Focus
c-Myc G4 SAR studies
Minimal pharmacophore baseline reference
Activity range assessment vs. optimized derivatives
c-Myc vs. Wnt pathway discrimination
Target engagement specificity context
Transcriptional signature comparison with SKL2001
Multiple myeloma research
Structurally matched negative control
Phenotype attribution to G4 stabilization, not scaffold
c-Myc transcriptional research
Multi-vendor CAS-registered standard
Reproducibility & QC traceability across labs
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